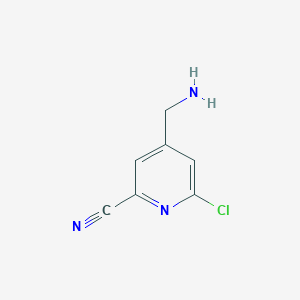
4-(Aminomethyl)-6-chloropyridine-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Aminomethyl)-6-chloropyridine-2-carbonitrile is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of an aminomethyl group at the 4-position, a chlorine atom at the 6-position, and a nitrile group at the 2-position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-6-chloropyridine-2-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable pyridine derivative.
Chlorination: Introduction of the chlorine atom at the 6-position using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Aminomethylation: Introduction of the aminomethyl group at the 4-position through a Mannich reaction, which involves the reaction of the pyridine derivative with formaldehyde and a primary amine.
Nitrile Formation: Introduction of the nitrile group at the 2-position using a cyanation reaction, often involving reagents like sodium cyanide or potassium cyanide under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
4-(Aminomethyl)-6-chloropyridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups replacing the chlorine atom.
科学的研究の応用
4-(Aminomethyl)-6-chloropyridine-2-carbonitrile has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 4-(Aminomethyl)-6-chloropyridine-2-carbonitrile involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the nitrile group can participate in various chemical interactions. The chlorine atom may enhance the compound’s lipophilicity, facilitating its passage through biological membranes. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
4-(Aminomethyl)pyridine: Lacks the chlorine and nitrile groups, making it less versatile in certain chemical reactions.
6-Chloropyridine-2-carbonitrile: Lacks the aminomethyl group, reducing its potential for forming hydrogen bonds.
4-(Aminomethyl)-2-cyanopyridine: Similar structure but without the chlorine atom, affecting its chemical reactivity and biological activity.
Uniqueness
4-(Aminomethyl)-6-chloropyridine-2-carbonitrile is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the aminomethyl, chlorine, and nitrile groups allows for a wide range of chemical modifications and interactions, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C7H6ClN3 |
|---|---|
分子量 |
167.59 g/mol |
IUPAC名 |
4-(aminomethyl)-6-chloropyridine-2-carbonitrile |
InChI |
InChI=1S/C7H6ClN3/c8-7-2-5(3-9)1-6(4-10)11-7/h1-2H,3,9H2 |
InChIキー |
JLHOITMVPBQAQF-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(N=C1C#N)Cl)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















